molecular formula C9H12O4 B14679162 Methyl 2,2-diacetylcyclopropane-1-carboxylate CAS No. 39822-32-7

Methyl 2,2-diacetylcyclopropane-1-carboxylate

Katalognummer: B14679162
CAS-Nummer: 39822-32-7
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: DKZYGWRGAUURRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2,2-diacetylcyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane derivatives Cyclopropane compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-diacetylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a diazo compound with an alkene in the presence of a catalyst, such as a transition metal complex. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may include steps for purification and isolation of the desired product to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,2-diacetylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclopropane derivatives

Wissenschaftliche Forschungsanwendungen

Methyl 2,2-diacetylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2,2-diacetylcyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropane: The simplest cyclopropane derivative, known for its high reactivity.

    Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: Another cyclopropane derivative with different substituents, used in various chemical applications.

Uniqueness

Methyl 2,2-diacetylcyclopropane-1-carboxylate is unique due to its specific substituents, which impart distinct reactivity and potential applications compared to other cyclopropane derivatives. Its diacetyl groups make it a valuable intermediate in organic synthesis and research.

Eigenschaften

CAS-Nummer

39822-32-7

Molekularformel

C9H12O4

Molekulargewicht

184.19 g/mol

IUPAC-Name

methyl 2,2-diacetylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H12O4/c1-5(10)9(6(2)11)4-7(9)8(12)13-3/h7H,4H2,1-3H3

InChI-Schlüssel

DKZYGWRGAUURRH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CC1C(=O)OC)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.